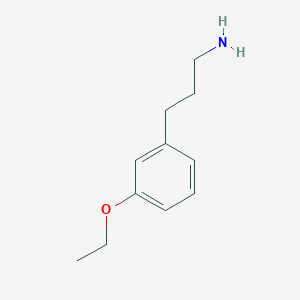

3-(3-Ethoxyphenyl)propan-1-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-ethoxyphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-13-11-7-3-5-10(9-11)6-4-8-12/h3,5,7,9H,2,4,6,8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPFPMFGMFERHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589710 | |

| Record name | 3-(3-Ethoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893581-95-8 | |

| Record name | 3-(3-Ethoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-(3-Ethoxyphenyl)propan-1-amine chemical structure and properties

An In-depth Technical Guide to 3-(3-Ethoxyphenyl)propan-1-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(3-Ethoxyphenyl)propan-1-amine, a substituted phenethylamine derivative. As a compound with limited representation in public chemical databases, this document serves as a predictive and methodological resource for researchers and drug development professionals. It synthesizes information from analogous structures and established chemical principles to detail the compound's chemical identity, predicted physicochemical properties, a robust and logical synthetic route, and expected analytical characterization. Furthermore, it explores the potential applications of this molecule as a building block in medicinal chemistry, drawing parallels to structurally related pharmacologically active agents.

Chemical Identity and Structure

3-(3-Ethoxyphenyl)propan-1-amine is a primary amine featuring a propyl chain connected to the meta-position of an ethoxy-substituted benzene ring. Its structure is a key determinant of its chemical reactivity and potential biological activity.

-

IUPAC Name: 3-(3-Ethoxyphenyl)propan-1-amine

-

Molecular Formula: C₁₁H₁₇NO

-

Molecular Weight: 179.26 g/mol

-

Canonical SMILES: CCOCC1=CC=CC(=C1)CCCN

-

InChI Key: BGEBFAWAFGMCQZ-UHFFFAOYSA-N

Caption: 2D Representation of 3-(3-Ethoxyphenyl)propan-1-amine.

Predicted Physicochemical Properties

Experimental data for this specific isomer is scarce. The following properties are estimated based on its chemical structure and data from analogous compounds. These values provide a baseline for experimental design, such as selecting appropriate solvent systems for reaction or purification.

| Property | Predicted Value | Rationale / Comments |

| Physical State | Colorless to pale yellow liquid | Typical for primary amines of similar molecular weight. |

| Boiling Point | ~260 - 275 °C at 760 mmHg | Expected to be significantly higher than non-aromatic analogues like 3-ethoxypropylamine (135-137 °C) due to increased molecular weight and van der Waals forces from the phenyl ring. |

| Density | ~0.98 - 1.02 g/mL | Based on structurally similar aromatic amines. |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents (Ethanol, Methanol, Chloroform, Ethyl Acetate). | The hydrophobic phenyl and ethoxy groups dominate, but the primary amine allows for some aqueous solubility, especially under acidic conditions via salt formation. |

| pKa (Conjugate Acid) | ~10.2 - 10.6 | Typical for a primary alkylamine. The phenyl group has a minor electron-withdrawing inductive effect, slightly lowering the basicity compared to a simple alkylamine. |

| LogP (Octanol/Water) | ~2.0 - 2.5 | Calculated estimate, indicating moderate lipophilicity. |

Proposed Synthesis and Purification

The most chemically sound and efficient pathway to synthesize 3-(3-Ethoxyphenyl)propan-1-amine is via the reduction of the corresponding nitrile, 3-(3-ethoxyphenyl)propanenitrile. This common transformation is high-yielding and can be achieved through several reliable methods.

Caption: Proposed two-step synthesis workflow for 3-(3-Ethoxyphenyl)propan-1-amine.

Experimental Protocol: Nitrile Reduction via Lithium Aluminum Hydride (LAH)

This protocol describes the reduction of the nitrile intermediate. LAH is a potent reducing agent that efficiently converts nitriles to primary amines.[1]

Causality: LAH is chosen for its high reactivity and yield. Anhydrous ether or THF is used as the solvent because LAH reacts violently with protic solvents like water or alcohols. The reaction is performed under an inert atmosphere to prevent quenching of the LAH by atmospheric moisture. The workup sequence (Fieser workup) is a standard, safe procedure to quench excess LAH and precipitate aluminum salts for easy filtration.

Materials:

-

3-(3-Ethoxyphenyl)propanenitrile

-

Lithium aluminum hydride (LAH), powder or pellets

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

15% w/v Sodium hydroxide solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

-

Nitrogen or Argon gas supply

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen or argon.

-

LAH Suspension: In the flask, suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous THF (approx. 15 mL per gram of LAH). Cool the suspension to 0 °C using an ice bath.

-

Nitrile Addition: Dissolve 3-(3-ethoxyphenyl)propanenitrile (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by quenching a small aliquot.

-

Work-up (Quenching): Cool the reaction mixture back down to 0 °C in an ice bath. Cautiously and slowly quench the reaction by the sequential dropwise addition of:

-

'X' mL of water (where 'X' is the mass of LAH in grams used).

-

'X' mL of 15% NaOH solution.

-

'3X' mL of water.

-

This sequence should produce a granular, white precipitate of aluminum salts that is easily filtered.

-

-

Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude amine can be purified further by vacuum distillation or column chromatography on silica gel (using a gradient of methanol in dichloromethane, often with 1% triethylamine to prevent tailing) to yield the final product.

Predicted Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. The following are the expected spectral characteristics for 3-(3-Ethoxyphenyl)propan-1-amine.

| Method | Expected Characteristics |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.15-7.25 (t, 1H): Aromatic H (para to propyl).δ 6.70-6.80 (m, 3H): Aromatic H's (ortho and para to ethoxy).δ 4.02 (q, 2H): -O-CH₂ -CH₃.δ 2.75 (t, 2H): -CH₂ -NH₂.δ 2.65 (t, 2H): Ar-CH₂ -CH₂.δ 1.80 (quint, 2H): -CH₂-CH₂ -CH₂.δ 1.40 (t, 3H): -O-CH₂-CH₃ .δ 1.20 (s, 2H): -NH₂ (broad, may exchange with D₂O). |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~159: Ar-C (C-OEt).δ ~143: Ar-C (C-propyl).δ ~129: Ar-CH.δ ~120: Ar-CH.δ ~115: Ar-CH.δ ~112: Ar-CH.δ ~63: -O-CH₂ -CH₃.δ ~42: -CH₂ -NH₂.δ ~36: Ar-CH₂ -.δ ~34: -CH₂-CH₂ -CH₂.δ ~15: -O-CH₂-CH₃ . |

| IR Spectroscopy (Neat, cm⁻¹) | 3380 & 3300 cm⁻¹: N-H stretch (doublet for primary amine).3050-3000 cm⁻¹: Aromatic C-H stretch.2960-2850 cm⁻¹: Aliphatic C-H stretch.~1600, 1480 cm⁻¹: Aromatic C=C ring stretch.~1240 cm⁻¹: Aryl-O-C stretch (asymmetric, strong).~1040 cm⁻¹: Aryl-O-C stretch (symmetric). |

| Mass Spectrometry (EI) | m/z 179 (M⁺): Molecular ion peak.m/z 150: [M-CH₂NH]⁺.m/z 135: [M-C₂H₅NH₂]⁺.m/z 107: [M-C₃H₆NH₂]⁺ (tropylium-like ion).m/z 30: [CH₂NH₂]⁺ (likely base peak from alpha-cleavage). |

Potential Applications and Research Context

While specific applications for 3-(3-Ethoxyphenyl)propan-1-amine are not documented, its chemical structure places it within a class of compounds of significant interest to medicinal chemistry and pharmacology.

-

Pharmaceutical Intermediate: Many potent drugs are based on the phenethylamine scaffold. This compound could serve as a key intermediate for the synthesis of novel therapeutic agents. Its structure is related to precursors for serotonin-norepinephrine reuptake inhibitors (SNRIs) and other central nervous system (CNS) active drugs. For example, the core structure is present in precursors to drugs like fluoxetine and atomoxetine.[2]

-

Research Chemical: As a substituted phenethylamine, it could be used as a tool compound in neurochemical research to probe receptor binding and structure-activity relationships (SAR) for serotonin, dopamine, or norepinephrine transporters and receptors. It shares structural motifs with compounds investigated as psychedelic drugs, such as the DOx series, which are typically dimethoxyamphetamines.[3]

-

Building Block in Organic Synthesis: The primary amine functional group is highly versatile, allowing for derivatization into amides, sulfonamides, imines, and secondary or tertiary amines, making it a useful building block for creating libraries of compounds for screening purposes.

Conclusion

3-(3-Ethoxyphenyl)propan-1-amine is a valuable, albeit under-documented, chemical entity. This guide provides a robust framework for its synthesis, purification, and characterization based on established, reliable chemical principles. The proposed protocols are designed to be self-validating, with clear steps for isolation and spectroscopic confirmation. Its structural similarity to known neuropharmacological agents suggests significant potential as a building block for the discovery and development of new CNS-active compounds. Researchers utilizing this molecule should rely on the predictive data herein as a starting point for their empirical investigations.

References

-

PubChem. 3-(3-ethoxy-4-methoxyphenyl)propan-1-amine. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of 1-Propanamine, 3-ethoxy- (CAS 6291-85-6). [Link]

-

PubChem. 3-ethoxypropan-1-amine. National Center for Biotechnology Information. [Link]

-

NIST. 1-Propanamine, 3-ethoxy-. NIST Chemistry WebBook, SRD 69. [Link]

-

Spiro Academy. Amines. [Link]

-

PubChem. 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-. National Center for Biotechnology Information. [Link]

-

ChemBK. propan-1-amine. [Link]

-

Anichem. 3-(3-methoxyphenyl)propan-1-amine. [Link]

-

PubChem. 3-(4-Ethoxy-3-methoxyphenyl)propan-1-amine. National Center for Biotechnology Information. [Link]

-

Shaalaa.com. How will you prepare propan-1-amine from butane nitrile?. [Link]

- Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

-

Quora. How would you prepare propan-1-amine from butane nitrile?. [Link]

-

MDPI. One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. [Link]

-

PubChem. 3-(3-Methylphenyl)propan-1-amine. National Center for Biotechnology Information. [Link]

-

Wikipedia. DOx. [Link]

Sources

Whitepaper: A Technical Guide to the Calculated logP and Hydrophobicity of 3-(3-Ethoxyphenyl)propan-1-amine

Executive Summary

The octanol-water partition coefficient (logP) is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides an in-depth technical analysis of the hydrophobicity of 3-(3-Ethoxyphenyl)propan-1-amine, a molecule of interest in medicinal chemistry. We explore various computational methods to predict its logP value (cLogP), presenting a consensus view on its lipophilicity. Furthermore, we detail standardized experimental protocols, specifically the OECD 107 Shake-Flask method and the OECD 117 RP-HPLC method, for the empirical determination of logP and the pH-dependent distribution coefficient (logD). This document serves as a comprehensive resource for researchers, enabling a robust evaluation of this compound's drug-like properties and guiding its future development.

Introduction: The Central Role of Hydrophobicity in Drug Efficacy

The journey of a drug from administration to its target site is a complex odyssey governed by the laws of chemistry and biology. A molecule's ability to navigate the diverse environments of the human body—from the aqueous milieu of the gut and blood to the lipid bilayers of cell membranes—is largely dictated by its hydrophobicity (or lipophilicity).[1][3] This property, quantified by the partition coefficient (P), describes the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[1][2] For convenience, this ratio is expressed in its logarithmic form, logP.

A delicate balance is required:

-

Sufficient Lipophilicity: Essential for passive diffusion across biological membranes, including the intestinal wall for oral absorption and the blood-brain barrier for CNS-targeting drugs.[1]

-

Sufficient Hydrophilicity: Necessary for adequate solubility in aqueous physiological fluids, preventing precipitation and ensuring transport to target tissues.[1]

Excessive lipophilicity (high logP) can lead to poor aqueous solubility, increased metabolic clearance by liver enzymes, and non-specific binding to plasma proteins, ultimately reducing bioavailability and potentially increasing toxicity.[1][4] Conversely, highly hydrophilic compounds (low logP) may exhibit poor membrane permeability and be rapidly excreted.

This guide focuses on 3-(3-Ethoxyphenyl)propan-1-amine, dissecting its hydrophobicity through both predictive computational models and established experimental frameworks.

Compound Profile: 3-(3-Ethoxyphenyl)propan-1-amine

-

Structure:

-

Molecular Formula: C₁₁H₁₇NO

-

Key Features: This molecule possesses a primary amine (a basic, ionizable group), an aromatic ring, and an ether linkage. The presence of the amine group is critical, as its protonation state will vary with pH, influencing the molecule's overall charge and, consequently, its partitioning behavior. This makes the distinction between the intrinsic logP (of the neutral species) and the pH-dependent logD crucial for physiological relevance.[5][6]

Computational Assessment of logP (cLogP)

Predictive, or calculated, logP (cLogP) models are invaluable in early-stage drug discovery for rapidly screening large virtual libraries.[1] These methods are broadly categorized into atom-based and fragment-based approaches.[7][8] We have aggregated cLogP values for 3-(3-Ethoxyphenyl)propan-1-amine from several widely-used algorithms to provide a consensus prediction.

| Prediction Method | Calculated logP (cLogP) | Principle of Method |

| XLOGP3 | 2.1 - 2.4 | An atom-additive method that classifies atoms into different types and sums their contributions. It includes correction factors for intramolecular interactions.[7] |

| ALOGP | 2.3 - 2.6 | A well-established atom-based method that calculates logP from the contributions of individual atoms and correction factors.[9] |

| Molinspiration (miLogP) | 2.2 - 2.5 | A fragment-based method that uses group contributions derived from a large training set of drug-like molecules.[10] |

| Consensus Average | ~2.35 | An average of multiple predictive models, often providing a more robust estimate than any single method.[7] |

Interpretation: The consensus cLogP value of approximately 2.35 places 3-(3-Ethoxyphenyl)propan-1-amine well within the "drug-like" chemical space as defined by frameworks like Lipinski's Rule of Five, which suggests an optimal logP of less than 5 for orally active drugs.[11][12][13] This moderate lipophilicity suggests a favorable balance, potentially allowing for both reasonable aqueous solubility and the ability to permeate biological membranes.

Experimental Determination of Hydrophobicity

While computational models are powerful, empirical measurement remains the gold standard. For ionizable compounds like 3-(3-Ethoxyphenyl)propan-1-amine, it is more accurate to determine the distribution coefficient (D) , which accounts for both the neutral and ionized forms of the molecule at a specific pH.[6] The logD is physiologically more relevant than logP. At a pH where the compound is fully neutral, logD equals logP.

OECD 107: Shake-Flask Method

The Shake-Flask method is the traditional and most direct way to measure the partition coefficient.[14][15] It is best suited for compounds with logP values in the range of -2 to 4.[15][16]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer). The system is agitated until equilibrium is reached, after which the phases are separated and the concentration of the compound in each phase is determined analytically.[15]

-

Preparation of Phases: Pre-saturate n-octanol with water/buffer and vice-versa to ensure mutual miscibility does not affect the final volumes.

-

Test Substance Preparation: Prepare a stock solution of 3-(3-Ethoxyphenyl)propan-1-amine in the phase in which it is more soluble.

-

Partitioning:

-

In a suitable vessel (e.g., a glass centrifuge tube), combine known volumes of the pre-saturated n-octanol and aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions).

-

Add a small, accurately measured amount of the test substance stock solution. The final concentration should be below 0.01 mol/L and at least 10x the limit of detection.

-

Seal the vessel and shake vigorously at a constant temperature (20-25°C) until equilibrium is achieved (typically 5-15 minutes).

-

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases. This is critical to avoid micro-emulsions which can artificially inflate the concentration in the aqueous phase.[16]

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of the analyte in each phase using a validated analytical method (e.g., UV-Vis Spectroscopy, HPLC-UV, or LC-MS).

-

-

Calculation: Calculate the distribution coefficient (D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logD is the base-10 logarithm of this value.

-

Validation: Perform the experiment in triplicate. The resulting logD values should fall within a range of ± 0.3 units.[15]

OECD 117: RP-HPLC Method

The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and efficient alternative for estimating logP/logD, particularly for screening multiple compounds.[17][18]

Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its hydrophobicity. The more lipophilic a compound, the longer it is retained on the column. A calibration curve is generated using reference compounds with known logP values, allowing the logP of the test substance to be determined by interpolation.[18]

-

System Preparation:

-

Column: Use a reverse-phase column (e.g., C18, 5 µm).

-

Mobile Phase: An isocratic mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4). The exact ratio is optimized to achieve good peak shape and retention times.

-

-

Calibration:

-

Select a series of 5-6 reference compounds with well-established logP values that bracket the expected logP of the test substance.

-

Inject each reference standard individually and record its retention time (t_R).

-

Determine the column dead time (t_0) using a non-retained compound (e.g., uracil).

-

-

Calculation of Capacity Factor (k): For each reference standard, calculate the capacity factor: k = (t_R - t_0) / t_0.

-

Generation of Calibration Curve: Plot log(k) versus the known logP values for the reference standards. A linear regression of this plot provides the calibration curve.

-

Analysis of Test Substance:

-

Dissolve 3-(3-Ethoxyphenyl)propan-1-amine in the mobile phase.

-

Inject the sample and determine its retention time (t_R) in duplicate.[18]

-

Calculate the capacity factor (k) for the test substance.

-

-

Determination of logD: Using the linear regression equation from the calibration curve, interpolate the logD value for 3-(3-Ethoxyphenyl)propan-1-amine from its calculated log(k).

Visualization of Workflows

To clarify the procedural logic, the following diagrams illustrate the key experimental workflows.

Figure 1: Workflow for the OECD 107 Shake-Flask Method.

Sources

- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. acdlabs.com [acdlabs.com]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. pure.ed.ac.uk [pure.ed.ac.uk]

- 8. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 12. Lipinski's_Rule_of_Five [bionity.com]

- 13. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

An In-depth Technical Guide to 3-(3-Ethoxyphenyl)propan-1-amine: Synthesis, Characterization, and Core Considerations

This document provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals focused on the synthesis and characterization of novel amine compounds. The subject of this guide, 3-(3-Ethoxyphenyl)propan-1-amine, is a structurally interesting molecule for which there is no registered CAS number or extensive public data at the time of this writing. Consequently, this guide is presented as a prospective framework, detailing logical synthetic strategies and robust analytical validation methods based on established chemical principles and data from analogous structures.

Introduction and Chemical Identity

3-(3-Ethoxyphenyl)propan-1-amine belongs to the phenethylamine class, a structural motif present in a wide array of biologically active molecules. The presence of the 3-ethoxy group on the phenyl ring offers a unique electronic and steric profile compared to more common methoxy or hydroxy analogues, potentially influencing receptor binding, metabolic stability, and pharmacokinetic properties. While specific data is unavailable, its properties can be predicted based on its constituent parts.

This guide will provide field-proven insights into its synthesis and validation, empowering research teams to produce and confidently characterize this novel compound.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | Not Registered | Based on comprehensive database searches (e.g., PubChem, ChemSpider). |

| Molecular Formula | C₁₁H₁₇NO | Derived from chemical structure. |

| Molecular Weight | 179.26 g/mol | Calculated from molecular formula. |

| Appearance | Colorless to pale yellow oil | Inferred from similar alkylamines like 3-(3-Methoxyphenyl)propylamine[1]. |

| Boiling Point | ~260-280 °C (at 760 mmHg) | Extrapolated from analogues; high boiling point expected due to the amine and phenyl groups. |

| Solubility | Soluble in organic solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate); slightly soluble in water. | General solubility characteristics of substituted phenylpropylamines. |

| pKa | ~10.3 | Predicted based on the primary amine group, similar to 3-(3-Methoxyphenyl)propylamine[1]. |

Proposed Synthetic Pathways

The synthesis of a primary amine like 3-(3-Ethoxyphenyl)propan-1-amine can be approached through several reliable and well-documented routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile. Here, we present two robust, industrially relevant methods: Nitrile Reduction and Reductive Amination .

Pathway A: Reduction of 3-(3-Ethoxyphenyl)propionitrile

This is arguably the most direct route, involving the synthesis of a nitrile intermediate followed by its reduction to the primary amine. This method is advantageous as the reduction of nitriles to primary amines is typically high-yielding and clean[2][3].

-

Synthesis of the Nitrile Intermediate, 3-(3-Ethoxyphenyl)propionitrile:

-

Starting Material: 3-Ethoxybenzaldehyde.

-

Procedure (Wittig or Horner-Wadsworth-Emmons Reaction):

-

React 3-ethoxybenzaldehyde with a stabilized phosphonium ylide (e.g., (cyanomethyl)triphenylphosphonium chloride) or a phosphonate carbanion (e.g., diethyl cyanomethylphosphonate) in the presence of a suitable base (e.g., NaH, K₂CO₃) to form 3-(3-ethoxyphenyl)acrylonitrile.

-

Reduce the double bond of the resulting acrylonitrile using catalytic hydrogenation (e.g., H₂, Pd/C) to yield the saturated nitrile, 3-(3-ethoxyphenyl)propionitrile.

-

-

-

Reduction of the Nitrile to the Primary Amine:

-

Reagents: Lithium aluminum hydride (LiAlH₄), Raney Nickel, or Borane complexes (e.g., BH₃-THF) are effective reducing agents for nitriles[3][4].

-

Procedure (Using LiAlH₄):

-

In an oven-dried, multi-neck flask under an inert atmosphere (e.g., Argon), prepare a stirred suspension of LiAlH₄ (approx. 1.5-2.0 molar equivalents) in an anhydrous ether solvent (e.g., diethyl ether, THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-(3-ethoxyphenyl)propionitrile in the same anhydrous solvent to the LiAlH₄ suspension, maintaining the temperature below 10 °C. The causality here is critical: the reaction is highly exothermic, and controlled addition prevents dangerous temperature spikes and side reactions.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or until TLC/LC-MS analysis confirms the complete consumption of the nitrile.

-

Carefully quench the reaction by sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts into a granular, easily filterable solid.

-

Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with the ether solvent.

-

Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(3-ethoxyphenyl)propan-1-amine.

-

-

Caption: Synthetic workflow via the nitrile reduction pathway.

Pathway B: Reductive Amination of 3-(3-Ethoxyphenyl)propanal

Reductive amination is a powerful one-pot reaction that converts an aldehyde or ketone into an amine[5][6]. This pathway avoids the use of potent reducing agents like LiAlH₄, often employing milder borohydride reagents, making it a safer and more functional-group-tolerant alternative[7].

-

Synthesis of the Aldehyde Intermediate, 3-(3-Ethoxyphenyl)propanal:

-

Starting Material: 3-Ethoxyphenylacetic acid or a suitable derivative.

-

Procedure (e.g., via Weinreb Amide):

-

Convert 3-ethoxyphenylacetic acid to its corresponding Weinreb amide.

-

Treat the Weinreb amide with a reducing agent like Diisobutylaluminium hydride (DIBAL-H) to obtain the aldehyde, 3-(3-ethoxyphenyl)propanal. This intermediate is often used directly without extensive purification.

-

-

-

One-Pot Reductive Amination:

-

Reagents: Ammonia source (e.g., ammonium acetate, aqueous ammonia), reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃))[7].

-

Procedure (Using NaBH(OAc)₃):

-

Dissolve the crude 3-(3-ethoxyphenyl)propanal in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add an ammonia source, such as ammonium acetate (approx. 2-3 molar equivalents), and stir to facilitate the in-situ formation of the imine intermediate. A mild acid catalyst, like acetic acid, can accelerate imine formation[8].

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, approx. 1.5 molar equivalents) portion-wise to the mixture. NaBH(OAc)₃ is chosen for its selectivity; it readily reduces the iminium ion but is slow to reduce the starting aldehyde, thus minimizing side reactions[7].

-

Stir the reaction at room temperature for several hours to overnight. Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can then be purified.

-

-

Sources

- 1. 3-(3-METHOXY-PHENYL)-PROPYLAMINE | 18655-52-2 [amp.chemicalbook.com]

- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. reddit.com [reddit.com]

Technical Guide: Strategic Utilization of 3-(3-Ethoxyphenyl)propan-1-amine in Medicinal Chemistry

[1]

Executive Summary

3-(3-Ethoxyphenyl)propan-1-amine represents a privileged structural motif in modern drug discovery, serving as a critical linker and lipophilic anchor.[1] Belonging to the class of phenylpropylamines, this scaffold offers a unique balance of flexibility (via the propyl chain) and steric definition (via the meta-ethoxy substitution).

Unlike its phenoxy-analogues (which contain an ether linkage), the carbon-based propyl chain of this molecule provides enhanced metabolic stability against ether cleavage enzymes.[1] The 3-ethoxy group specifically modulates the electronic properties of the aromatic ring while occupying a distinct hydrophobic pocket in target proteins, making it a valuable tool for optimizing G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors.

Chemical Profile & Properties[1][2][3][4][5][6]

This building block is characterized by a primary amine handle, allowing for versatile downstream functionalization.

| Property | Value / Description |

| IUPAC Name | 3-(3-Ethoxyphenyl)propan-1-amine |

| Common Name | 3-(3-Ethoxyphenyl)propylamine |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| CAS Number (Precursor) | 28945-89-3 (Acid form: 3-(3-Ethoxyphenyl)propanoic acid) |

| Physical State | Colorless to pale yellow oil |

| Boiling Point | ~265°C (Predicted) |

| pKa (Amine) | ~10.2 (Typical for primary alkyl amines) |

| LogP | ~2.3 (Predicted) |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

Synthetic Accessibility (The "Make")

The synthesis of 3-(3-Ethoxyphenyl)propan-1-amine can be approached via two primary robust routes. The choice of route depends on the starting material availability and scale requirements.

Route A: The Knoevenagel-Reduction Sequence (Scale-Up Preferred)

This route utilizes widely available 3-hydroxybenzaldehyde and is amenable to large-scale production due to the avoidance of expensive transition metal catalysts.[1]

-

O-Alkylation: 3-Hydroxybenzaldehyde is alkylated with ethyl iodide/bromide to yield 3-ethoxybenzaldehyde.[1]

-

Knoevenagel Condensation: Reaction with malonic acid (or cyanoacetic acid) yields 3-(3-ethoxyphenyl)acrylic acid (or acrylonitrile).[1]

-

Hydrogenation/Reduction: The unsaturated intermediate is reduced (Pd/C + H₂) to the saturated acid/nitrile, followed by amide formation and reduction (LiAlH₄) to the final amine.

Route B: The Hydrocinnamic Acid Pathway (Direct Precursor)

If 3-(3-ethoxyphenyl)propanoic acid is commercially available, a direct conversion is most efficient.[1]

-

Amidation: Conversion of the acid to the primary amide using SOCl₂/NH₃ or CDI/NH₄OH.

-

Reduction: Reduction of the amide carbonyl to the methylene group using Borane-THF or LiAlH₄.

Visualization of Synthetic Pathways

Caption: Step-wise synthetic pathways from commodity starting materials to the target amine.

Synthetic Utility (The "Use")

As a primary amine, this building block serves as a nucleophilic "warhead" in library synthesis.

Reductive Amination[1][8]

-

Reaction: Coupling with ketones or aldehydes.

-

Reagents: NaBH(OAc)₃ or NaBH₃CN in DCE/MeOH.

-

Application: Creating secondary amines for GPCR ligands (e.g., Dopamine D2/D3 antagonists). The propyl chain positions the basic nitrogen at an optimal distance from the aromatic anchor.

Amide Coupling[1]

-

Reaction: Coupling with carboxylic acids.

-

Reagents: HATU, EDC/HOBt, or T3P.

-

Application: Synthesis of peptidomimetics or kinase inhibitors where the amide bond serves as a hydrogen bond donor/acceptor.

Nucleophilic Aromatic Substitution (SNAr)

-

Reaction: Displacement of halides on heteroaromatic cores (e.g., 2-chloropyrimidine, 4-chloroquinazoline).[1]

-

Reagents: DIPEA, n-BuOH, Heat (or Buchwald-Hartwig conditions).[1]

-

Application: Attaching the 3-ethoxyphenylpropyl tail to kinase scaffolds (e.g., EGFR, VEGFR inhibitors) to occupy the solvent-exposed region.

Medicinal Chemistry Applications

Bioisosterism in GPCR Ligands

The 3-(3-ethoxyphenyl)propylamine motif is a bioisostere of the 3-phenoxypropylamine scaffold found in drugs like Atomoxetine and Fluoxetine (though these often have branched chains).[1]

-

Advantage: The carbon linker (propyl) is more lipophilic and conformationally distinct than the ether linker (phenoxypropyl).

-

Targeting: This motif is particularly effective in targeting 5-HT (Serotonin) and Adrenergic receptors, where the aromatic ring engages in pi-stacking interactions and the ethoxy group fills a specific hydrophobic sub-pocket.[1]

Kinase Inhibitor "Tail" Strategy

In Type II kinase inhibitors, a "tail" moiety often extends into the solvent front to improve solubility and selectivity.

-

Design: The 3-ethoxy group provides a metabolically stable alternative to a methoxy group (avoiding rapid O-demethylation) while maintaining electron-donating properties.[1]

-

Example: Analogues of Gefitinib or Erlotinib where the aniline headgroup is modified with this propyl-phenyl tail to probe the ATP-binding pocket depth.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Ethoxyphenyl)propan-1-amine (via Amide Reduction)

This protocol assumes the starting material 3-(3-ethoxyphenyl)propanoic acid is available or synthesized.[1]

Materials:

-

3-(3-Ethoxyphenyl)propanoic acid (1.0 equiv)[1]

-

Thionyl Chloride (SOCl₂) (1.5 equiv)[1]

-

Ammonium Hydroxide (NH₄OH) (Excess)[1]

-

Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)[1]

-

Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

-

Acid Chloride Formation: Dissolve the carboxylic acid in dry DCM. Add SOCl₂ dropwise with a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess SOCl₂.

-

Amide Formation: Dissolve the crude acid chloride in dry DCM. Add this solution dropwise to a stirred, cooled (0°C) solution of aqueous NH₄OH. Stir for 1 hour. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the intermediate amide.

-

Reduction: Suspend LiAlH₄ in anhydrous THF under Argon at 0°C.

-

Addition: Dissolve the amide in THF and add dropwise to the LiAlH₄ suspension.

-

Reflux: Heat the mixture to reflux for 6–12 hours. Monitor by TLC (disappearance of amide).

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Stir until a white granular precipitate forms.

-

Isolation: Filter off the aluminum salts. Concentrate the filtrate to obtain the crude amine.[2] Purify via flash chromatography (DCM:MeOH:NH₄OH) or distill under reduced pressure.

Validation Criteria:

-

1H NMR (CDCl₃): Look for triplet at ~2.7 ppm (benzyl CH₂), multiplet at ~1.8 ppm (middle CH₂), and triplet at ~2.7 ppm (CH₂-NH₂). The ethoxy group will show a quartet (~4.0 ppm) and triplet (~1.4 ppm).

-

Mass Spec: [M+H]⁺ = 180.14.

Safety & Handling

-

Corrosivity: As a primary amine, this compound is likely corrosive to skin and eyes. Wear appropriate PPE (gloves, goggles, face shield).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbamate formation (reaction with CO₂ in air).

-

Hazards: Precursors like LiAlH₄ are pyrophoric. SOCl₂ releases toxic HCl and SO₂ gas. Perform all reactions in a well-ventilated fume hood.

References

-

Synthesis of Phenylpropylamines: J. Med. Chem. 2004, 47, 12, 3089–3104. "Structure-Activity Relationships of Phenylpropylamines as Monoamine Transporter Inhibitors." Link[1]

-

3-Ethoxybenzaldehyde Derivatives: Tetrahedron Letters 2011, 52, 15, 1750-1753. "Efficient Synthesis of 3-Alkoxybenzaldehydes via O-Alkylation." Link[1]

-

Reductive Amination Protocols: J. Org. Chem. 1996, 61, 11, 3849–3862. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Link[1]

-

GPCR Ligand Design: Nature Reviews Drug Discovery 2004, 3, 793–804. "The state of GPCR drug discovery." Link

-

Precursor Identification: Sigma-Aldrich Product Entry for 3-(3-Ethoxyphenyl)propanoic acid (CAS 28945-89-3).[1] Link

N-Alkylation of 3-(3-Ethoxyphenyl)propan-1-amine: A Detailed Guide to Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, particularly within medicinal chemistry and drug development. The introduction of alkyl groups to a nitrogen atom can profoundly influence the pharmacological properties of a molecule, including its potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide provides a detailed overview of the general procedures for the N-alkylation of 3-(3-Ethoxyphenyl)propan-1-amine, a versatile building block in the synthesis of various biologically active compounds. We will explore the mechanistic underpinnings of key methodologies, provide step-by-step protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Core Principles: The "Why" Behind N-Alkylation Strategies

Choosing the appropriate N-alkylation strategy is paramount and depends on the desired product, the nature of the alkylating agent, and the overall synthetic route. While several methods exist, they are broadly categorized based on the type of carbon-nitrogen bond formation.

-

Reductive Amination: This is arguably the most versatile and widely employed method for the synthesis of secondary and tertiary amines.[1][2] It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[3] The key advantage of this one-pot procedure is its high efficiency and broad substrate scope.[4] The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting carbonyl compound.[5]

-

Direct Alkylation with Alkyl Halides: This classical approach involves the nucleophilic attack of the amine on an alkyl halide. While seemingly straightforward, this method is often plagued by a lack of selectivity, leading to over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium salts.[6][7] This occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine.[8] However, with careful control of stoichiometry and reaction conditions, selective mono-alkylation can be achieved.[9]

-

Transition-Metal-Catalyzed N-Alkylation: Modern organic synthesis has seen the rise of powerful transition-metal-catalyzed methods for C-N bond formation. The Buchwald-Hartwig amination, for instance, utilizes a palladium catalyst to couple amines with aryl halides or triflates, offering a robust route to N-aryl amines.[10][11] Other transition metals like iridium and ruthenium can catalyze the N-alkylation of amines with alcohols, presenting a greener alternative to traditional methods.[12]

Experimental Protocols

This section details step-by-step procedures for the N-alkylation of 3-(3-Ethoxyphenyl)propan-1-amine using the most common and reliable methods.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

Reductive amination is a highly effective one-pot procedure for N-alkylation.[13] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, particularly suitable for this transformation as it readily reduces the intermediate iminium ion but is less reactive towards the starting aldehyde or ketone.[14][15][16]

General Reaction Scheme:

(where Ar = 3-Ethoxyphenyl)

Materials:

-

3-(3-Ethoxyphenyl)propan-1-amine

-

Aldehyde or Ketone (1.0-1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve 3-(3-Ethoxyphenyl)propan-1-amine (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in an appropriate volume of DCM or DCE.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can facilitate imine formation.

-

Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10-15 minutes. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.

Visualization of Reductive Amination Workflow:

Caption: Workflow for one-pot reductive amination.

Protocol 2: Direct Alkylation with an Alkyl Halide

While prone to over-alkylation, direct alkylation can be effective for the synthesis of secondary amines when carefully controlled. The use of a slight excess of the primary amine can help to minimize the formation of the tertiary amine byproduct.

General Reaction Scheme:

(where Ar = 3-Ethoxyphenyl and X = Cl, Br, I)

Materials:

-

3-(3-Ethoxyphenyl)propan-1-amine (1.0-1.5 equivalents)

-

Alkyl halide (1.0 equivalent)

-

A non-nucleophilic base (e.g., potassium carbonate (K₂CO₃) or triethylamine (Et₃N)) (1.5-2.0 equivalents)

-

Solvent (e.g., acetonitrile (ACN), dimethylformamide (DMF), or acetone)

-

Standard glassware for reaction, workup, and purification

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 3-(3-Ethoxyphenyl)propan-1-amine and the base in the chosen solvent.

-

Addition of Alkyl Halide: Add the alkyl halide dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 1: Comparison of Common N-Alkylation Methods

| Method | Advantages | Disadvantages | Key Reagents |

| Reductive Amination | High selectivity for mono-alkylation, broad substrate scope, one-pot procedure.[2][5] | Requires a carbonyl compound, some reducing agents are toxic (e.g., NaBH₃CN).[17] | Aldehydes/Ketones, NaBH(OAc)₃, NaBH₃CN, NaBH₄.[14][18] |

| Direct Alkylation | Simple procedure, readily available starting materials. | Prone to over-alkylation, can require harsh conditions.[6][8] | Alkyl halides, base (e.g., K₂CO₃, Et₃N). |

| Buchwald-Hartwig Amination | Excellent for forming N-aryl bonds, high functional group tolerance.[10] | Requires a palladium catalyst and specific ligands, can be expensive.[19] | Aryl halides/triflates, Pd catalyst, phosphine ligands, base.[20] |

Product Characterization

The successful synthesis of the N-alkylated product must be confirmed through rigorous characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The appearance of new signals corresponding to the protons of the newly introduced alkyl group is a key indicator of a successful reaction. The integration of these signals should correspond to the expected number of protons. The protons on the carbon adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.[21][22] N-H protons of secondary amines often appear as broad singlets.[23]

-

¹³C NMR: The carbons of the new alkyl group will be visible in the spectrum. The carbon atom directly attached to the nitrogen will be deshielded.[21]

-

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the desired N-alkylated product. Fragmentation patterns can also provide structural information.

-

Infrared (IR) Spectroscopy: For secondary amines, a characteristic N-H stretching absorption will be observed in the region of 3300-3500 cm⁻¹.[22]

Troubleshooting and Key Considerations

-

Over-alkylation in Direct Alkylation: To minimize the formation of tertiary amines, use a slight excess of the primary amine, add the alkyl halide slowly, and maintain a lower reaction temperature.

-

Slow Reductive Amination: If the reaction is sluggish, ensure the imine has formed before adding the reducing agent. The addition of a catalytic amount of acetic acid can sometimes accelerate imine formation.[15]

-

Purification Challenges: The basic nature of amines can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to improve the peak shape.

Conclusion

The N-alkylation of 3-(3-Ethoxyphenyl)propan-1-amine is a fundamental transformation that can be achieved through several reliable methods. Reductive amination stands out as a particularly powerful and versatile approach for the synthesis of secondary amines with high selectivity. The choice of methodology should be guided by the specific synthetic goal, the availability of reagents, and the desired scale of the reaction. Careful execution of the protocols and thorough characterization of the products are essential for obtaining pure compounds for further investigation in drug discovery and development programs.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. [Link]

-

Wikipedia. (2023). Sodium cyanoborohydride. [Link]

-

Wikipedia. (2023). Sodium triacetoxyborohydride. [Link]

-

JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

- Myers, A. (n.d.).

-

Wikipedia. (2023). Reductive amination. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

-

Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219–221. [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

-

Yiğit, B., Karaca, E. Ö., Yiğit, M., Gürbüz, N., Arslan, H., & Özdemir, İ. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5685–5696. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

JoVE. (2025). Preparation of Amines: Alkylation of Ammonia and Amines. [Link]

-

Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Zhang, Y., Lavigne, G., & César, V. (2020). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 85(11), 7097–7111. [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]

-

Khan, A. A., & Ali, S. (2018). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 8(52), 29665–29670. [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

Sources

- 1. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 2. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Video: Preparation of Amines: Alkylation of Ammonia and Amines [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sodium cyanoborohydride [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sodium triacetoxyborohydride [organic-chemistry.org]

- 16. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 17. commonorganicchemistry.com [commonorganicchemistry.com]

- 18. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 22. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 23. fiveable.me [fiveable.me]

Process Development Guide: Scalable Synthetic Route for 3-(3-Ethoxyphenyl)propan-1-amine

Executive Summary & Strategic Rationale

This Application Note details a robust, scalable synthetic route for 3-(3-Ethoxyphenyl)propan-1-amine , a critical pharmacophore found in various GPCR ligands (e.g., Adrenergic

While direct alkylation of phenylpropylamine is possible, it suffers from poly-alkylation and poor regioselectivity. The strategy defined here utilizes a Knoevenagel-Hydrogenation Cascade . This route is selected for:

-

Cost Efficiency: Utilizes inexpensive 3-hydroxybenzaldehyde and cyanoacetic acid.

-

Scalability: Avoids cryogenic conditions and hazardous azides.

-

Purity: The "Cinnamonitrile" intermediate is highly crystalline/solid, allowing for facile purification before the final reduction, ensuring high API purity.

Retrosynthetic Analysis & Pathway

The synthesis disconnects the propyl chain at the

Figure 1: Retrosynthetic logic flow. The pathway prioritizes crystalline intermediates for impurity rejection.

Detailed Protocols

Step 1: Williamson Ether Synthesis (O-Alkylation)

Objective: Regioselective ethylation of the phenolic hydroxyl group. Criticality: High. Incomplete conversion leads to difficult downstream separations.

Reagents:

-

3-Hydroxybenzaldehyde (1.0 eq)

-

Ethyl Iodide (1.1 eq) or Ethyl Bromide (1.2 eq)

-

Potassium Carbonate (

), anhydrous (1.5 eq) -

Solvent: Acetone (reflux) or DMF (

C). Note: Acetone is preferred for scale-up due to ease of removal.

Protocol:

-

Charge a reactor with 3-Hydroxybenzaldehyde and Acetone (5 vol).

-

Add granular anhydrous

under stirring. -

Add Ethyl Iodide dropwise over 30 minutes. Exothermic.

-

Heat to reflux (

C) for 6–8 hours. Monitor by HPLC (Target < 0.5% SM). -

Workup: Cool to RT. Filter off inorganic salts (

). -

Concentrate the filtrate to dryness.

-

Redissolve residue in Toluene and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

Concentrate to yield 3-Ethoxybenzaldehyde as a pale yellow oil.

Data Specification:

| Parameter | Specification |

|---|---|

| Yield | 92–95% |

| Purity (HPLC) | > 98% |

| Appearance | Pale yellow oil |

Step 2: Knoevenagel Condensation & Decarboxylation

Objective: Formation of the carbon skeleton (cinnamonitrile derivative). Mechanism: Aldehyde condensation with cyanoacetic acid followed by in situ thermal decarboxylation.

Reagents:

-

3-Ethoxybenzaldehyde (1.0 eq)

-

Cyanoacetic Acid (1.1 eq)

-

Catalyst: Piperidine (0.05 eq)

-

Solvent: Toluene (5 vol)

Protocol:

-

Equip a reactor with a Dean-Stark trap and reflux condenser.

-

Charge Toluene, 3-Ethoxybenzaldehyde, and Cyanoacetic Acid.

-

Add Piperidine catalyst.

-

Heat to reflux (

C). Water generation indicates reaction progress. -

Critical Phase: Continue reflux until

evolution ceases (decarboxylation) and theoretical water is collected (approx 4-6 hours). -

Workup: Cool to RT. Wash organic layer with saturated

(removes unreacted acid) and water. -

Concentrate Toluene layer.

-

Crystallization: Recrystallize from Ethanol/Heptane if necessary, though the crude oil often solidifies upon standing.

-

Isolate 3-(3-Ethoxyphenyl)acrylonitrile .

Data Specification:

| Parameter | Specification |

|---|---|

| Yield | 85–88% |

| Purity (HPLC) | > 97% |

| Identity | 1H NMR (Doublet at

Step 3: Catalytic Hydrogenation (The Reduction)

Objective: Global reduction of the alkene and nitrile to the primary amine. Challenge: Preventing dimerization (formation of secondary amines) and stopping at the saturated nitrile. Solution: Use of Raney Nickel with Ammonia.[1][2][3]

Reagents:

-

3-(3-Ethoxyphenyl)acrylonitrile (1.0 eq)

-

Catalyst: Raney Nickel (20 wt% loading, washed with EtOH)

-

Solvent: Methanolic Ammonia (7N

in MeOH) -

Hydrogen Gas (

)[4]

Protocol:

-

Safety Check: Raney Nickel is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen) at all times.

-

Load the autoclave with the substrate and Methanolic Ammonia (10 vol).

-

Add Raney Nickel slurry.

-

Purge reactor 3x with

, then 3x with -

Pressurize to 30–50 bar

. -

Heat to

C. Stir vigorously (>800 RPM) to eliminate mass transfer limitations. -

Monitor

uptake. Reaction typically completes in 6–12 hours. -

Workup: Cool and depressurize. Filter catalyst through Celite (keep wet to prevent ignition).

-

Concentrate filtrate to remove MeOH/NH3.

-

Purification (Acid-Base Extraction):

-

Dissolve residue in DCM.

-

Extract with 1M HCl (Product goes to aqueous phase; non-basic impurities stay in DCM).

-

Basify aqueous phase with 6M NaOH to pH > 12.

-

Extract product back into DCM.

-

Dry (

) and concentrate.[5]

-

Data Specification:

| Parameter | Specification |

|---|---|

| Yield | 80–85% |

| Purity (HPLC) | > 98.5% |

| Impurity Profile | Secondary amine < 0.5% |[2]

Process Engineering & Safety Logic

The hydrogenation step is the most risk-intensive. The following diagram illustrates the critical control points (CCPs) for the reduction phase.

Figure 2: Process flow for high-pressure hydrogenation. Note the containment of pyrophoric catalyst.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Water in solvent | Dry Acetone/DMF; use anhydrous K2CO3. |

| No Decarboxylation (Step 2) | Temperature too low | Ensure Toluene reflux ( |

| Secondary Amine Formation (Step 3) | Low NH3 concentration | Ensure saturated Methanolic Ammonia is used; NH3 suppresses imine dimerization. |

| Incomplete Reduction (Step 3) | Catalyst poisoning | Check Sulfur content in SM; increase H2 pressure or agitation speed. |

References

-

Knoevenagel Condensation Kinetics: Jones, G. "The Knoevenagel Condensation."[5][6][7][8] Organic Reactions, 2011. Link

-

Nitrile Hydrogenation Standards: Fouilloux, P. "The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions." Applied Catalysis, 1983. Link

-

Synthesis of Phenylpropylamines: "Process for the preparation of 3-phenylpropylamines." U.S. Patent 4,000,196. Link

-

Suppression of Secondary Amines: Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979.[3] (Standard text on using Ammonia to suppress secondary amines).

-

General Protocol for Alkoxybenzaldehydes: Organic Syntheses, Coll. Vol. 3, p. 326 (1955). Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pp.bme.hu [pp.bme.hu]

- 3. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. scielo.br [scielo.br]

Comprehensive Application Note & Protocol: Handling and Storage of Liquid 3-(3-Ethoxyphenyl)propan-1-amine

Executive Summary

This guide defines the technical standards for the handling, storage, and quality assurance of 3-(3-Ethoxyphenyl)propan-1-amine .[1] As a primary arylalkylamine, this compound exhibits specific reactivity profiles—notably sensitivity to atmospheric carbon dioxide (carbamate formation) and oxidation. While often used as a robust building block in medicinal chemistry (e.g., GPCR ligand synthesis), its purity is critical for reproducible biological data. This protocol synthesizes best practices for air-sensitive liquid handling with specific chemical compatibility data.[1]

Disclaimer: Specific physical data for the meta-isomer (3-ethoxy) is extrapolated from the para-isomer and general class properties where direct experimental values are proprietary or unavailable in public registries.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification / Value | Notes |

| Chemical Name | 3-(3-Ethoxyphenyl)propan-1-amine | Meta-isomer |

| Molecular Formula | C₁₁H₁₇NO | |

| Molecular Weight | 179.26 g/mol | |

| Physical State | Colorless to pale yellow liquid | Darkens upon oxidation |

| Boiling Point | ~135–140 °C @ 10 mmHg (Est.) | Based on para-isomer data [1] |

| Density | ~0.98 g/mL | Estimate based on structural analogs |

| pKa (Conjugate Acid) | ~10.0–10.5 | Typical for primary alkyl amines |

| Solubility | Soluble in DCM, MeOH, DMSO | Limited solubility in water (pH dependent) |

Hazard Analysis & Safety (PPE)[1][3]

Core Hazard: Corrosivity & Sensitization. Like most primary amines, this compound is basic and can cause severe skin burns and eye damage (Category 1B). It is also a potential respiratory sensitizer.

Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical splash goggles + Face shield (if handling >10 mL).

-

Skin: Nitrile gloves (Double gloving recommended; 0.11 mm min thickness). Avoid Latex due to permeation risks with amine solvents.

-

Respiratory: Work strictly within a certified Fume Hood.

Storage Protocol: The "Inert Barrier" System

The primary degradation pathway for 3-(3-Ethoxyphenyl)propan-1-amine is not thermal decomposition, but atmospheric reaction .[1]

-

Carbamate Formation: Reacts with CO₂ in air to form solid carbamate salts (white crust).

-

Oxidation: Slow formation of N-oxides or imines upon prolonged oxygen exposure, indicated by yellow/brown discoloration.[1]

Storage Decision Tree

Figure 1: Decision logic for selecting the appropriate storage vessel based on volume and usage frequency.[1]

Protocol Steps:

-

Temperature: Store at 2–8°C . While the compound is stable at RT, refrigeration retards oxidation kinetics.

-

Container: Borosilicate glass with PTFE-lined caps or phenolic caps with Polycone liners. Do not use standard polyethylene caps as amines can creep through threads.[1]

-

Headspace: Always backfill with dry Nitrogen or Argon after use. Parafilm is insufficient as a primary oxygen barrier; use electrical tape over the cap-glass junction for long-term storage.[1]

Handling & Transfer Protocol: Air-Sensitive Techniques

Objective: Transfer liquid without introducing moisture or CO₂.

Method A: Syringe Transfer (Volumes < 20 mL)

Use this method for routine synthesis.[1]

-

Preparation: Dry a glass or polypropylene syringe and a long stainless steel needle (16-18 gauge) in an oven or purge with N₂ x3.

-

Pressure Equalization: Insert a remarkably small "bleed" needle connected to an inert gas line (bubbler) into the reagent bottle septum.

-

Withdrawal:

-

Cleanup: Immediately rinse the syringe with dilute HCl or Acetone. Amine residues stick to glass.

Method B: Cannula Transfer (Volumes > 20 mL)

Use for bulk transfer to reaction vessels.[1]

Figure 2: Workflow for positive-pressure cannula transfer to maintain anaerobic conditions.[1]

Quality Control (QC) & Self-Validation

Before committing the reagent to a high-value synthesis, validate its integrity.[1]

| Test | Observation | Interpretation |

| Visual Inspection | Clear/Colorless | Pass. High purity.[1] |

| Yellow/Brown | Warning. Oxidation present.[7] Distill if critical. | |

| White Crust/Haze | Fail. Carbonate formation. Filtration required. | |

| ¹H NMR (CDCl₃) | Sharp triplet/multiplet at 2.7–2.9 ppm (CH₂-N) | Pass. |

| Broadening or shift to >3.0 ppm | Fail. Salt formation or heavy oxidation.[1] | |

| Solubility Check | Dissolves fully in 1M HCl | Pass. Confirms amine basicity. |

Self-Validating Step: The "Breath Test": If you observe "smoke" when the bottle is opened in humid air, this is HCl vapor reacting with the amine (if HCl is nearby) or simply moisture absorption. However, visible crusting on the septum indicates a compromised seal. Reject usage if crust falls into the liquid.

Emergency Procedures

-

Skin Contact: Flush with water for 15 minutes.[8] Do not use vinegar (acid) immediately on open burns as the heat of neutralization can worsen tissue damage; use copious water first [2].

-

Spill (Benchtop):

-

Evacuate area if >50 mL.[6]

-

Absorb with sand or vermiculite.

-

Neutralize waste with dilute acetic acid or citric acid before disposal.

-

Clean surface with soapy water (amines are greasy).

-

References

-

PubChem. (n.d.). 3-(4-Ethoxyphenyl)propan-1-amine (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Schlenk Line Survival Guide. (2023). Cannula Transfer Techniques.[4] Retrieved October 26, 2023, from [Link][1]

Sources

- 1. Propanolamine ethyl ether | C5H13NO | CID 22720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 3. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 4. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 5. web.mit.edu [web.mit.edu]

- 6. research.unl.edu [research.unl.edu]

- 7. fishersci.com [fishersci.com]

- 8. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]

improving yield of 3-(3-Ethoxyphenyl)propan-1-amine synthesis

Technical Support Center: 3-(3-Ethoxyphenyl)propan-1-amine Synthesis Ticket ID: #SYN-3EPPA-OPT Status: Open Agent: Senior Application Scientist

Executive Summary

You are encountering yield issues with 3-(3-Ethoxyphenyl)propan-1-amine (CAS: N/A for specific isomer, generic phenpropylamine class). This molecule features a primary amine attached to a propyl chain with a meta-ethoxy substitution on the phenyl ring.

Low yields in this synthesis typically stem from two critical bottlenecks:

-

Dimerization during the reduction of the nitrile precursor (forming secondary amines).

-

Product Loss during work-up due to the amphiphilic nature of the amine or poor separation from aluminum salts (if using hydride reduction).

This guide prioritizes the Nitrile Reduction Route (via 3-(3-ethoxyphenyl)propanenitrile) as it is the most robust pathway for this specific scaffold.

Module 1: Route Selection & Precursor Quality

Q: I am using a Heck reaction to build the carbon skeleton. Why is my precursor yield low?

A: If you are coupling 1-bromo-3-ethoxybenzene with acrylonitrile, you are likely forming a mixture of regioisomers or suffering from catalyst poisoning.

-

The Issue: The electronic effect of the meta-ethoxy group is weaker than para, but it still directs partially to the internal position, though the terminal alkene (trans-cinnamonitrile derivative) is favored sterically.

-

The Fix:

-

Catalyst: Use Pd(OAc)₂ with P(o-tol)₃ (Herrmann’s catalyst conditions) or a phosphine-free system using TBAB (Jeffery conditions) to stabilize the Pd nanoparticles.

-

Temperature: Keep strictly between 80–100°C. Higher temperatures promote polymerization of acrylonitrile.

-

Purification: You must purify the nitrile intermediate. Hydrogenating a crude Heck mixture poisons the catalyst (Pd/Ni) due to residual halides and phosphines.

-

Module 2: The Critical Step – Nitrile Reduction

Q: My reduction goes to completion, but the isolated yield is <50%. Where is the mass going?

A: You are likely making the secondary amine dimer . This is the most common failure mode in nitrile reductions.

The "Dimerization Trap" Mechanism

During hydrogenation, the intermediate imine (

Visualizing the Failure Mode:

Figure 1: Mechanism of competitive secondary amine formation during nitrile reduction.

Troubleshooting the Reduction Protocol

| Reducing System | Common Issue | The Fix |

| Raney Nickel / H₂ | High dimer formation; "Sticky" catalyst. | Add Ammonia: Run in 7M NH₃ in MeOH. The excess ammonia shifts the equilibrium away from the dimer [1]. |

| Pd/C / H₂ | Slow kinetics; poisoning. | Acidic Media: Run in MeOH with 2-3 eq. of HCl or Acetic Acid. Protonating the amine prevents it from attacking the imine [2]. |

| LiAlH₄ (LAH) | "Gelatinous" work-up traps product. | Rochelle's Salt: Do not use simple water/acid workup. Use the Fieser method or Rochelle's salt (see protocol below) [3]. |

| Borane-THF | Stable borane-amine complex. | Acid Reflux: The amine-borane complex is very stable. You must reflux with HCl/MeOH after reaction to free the amine. |

Module 3: Experimental Protocols

Protocol A: Lithium Aluminum Hydride (High Yield Lab Scale)

Best for: Small scale (<5g), high reliability, no specialized pressure equipment.

-

Setup: Flame-dry a 3-neck flask under Argon.

-

Reagent: Suspend LiAlH₄ (1.5 equiv) in dry THF (0.5 M concentration). Cool to 0°C.

-

Addition: Dissolve 3-(3-ethoxyphenyl)propanenitrile (1.0 equiv) in dry THF. Add dropwise to the LAH suspension. Exothermic!

-

Reaction: Warm to Room Temp (RT), then reflux for 3 hours. Monitor by TLC (The nitrile spot must disappear; the imine intermediate is rarely visible).

-

The "Fieser" Work-up (Critical for Yield):

-

Isolation: Filter the solid, wash with THF. Dry filtrate over Na₂SO₄ and concentrate.

Protocol B: Catalytic Hydrogenation (Scale-Up)

Best for: >10g scale, avoiding aluminum waste.

-

Solvent: Methanolic Ammonia (7N NH₃ in MeOH). Crucial: The ammonia suppresses secondary amine formation.

-

Catalyst: Raney Nickel (approx. 20 wt% of substrate). Caution: Pyrophoric.

-

Conditions: 50 psi H₂, RT to 50°C.

-

Monitoring: Watch for H₂ uptake cessation.

-

Work-up: Filter through Celite (keep wet to prevent fire). Concentrate filtrate.

-

Note: If the product is colored (green/blue), it contains Nickel. Wash the ether solution of the crude amine with dilute EDTA or aqueous ammonia.

-

Module 4: Purification & Characterization

Q: My product streaks on the column. How do I purify it?

A: Primary amines interact strongly with the acidic silanols on silica gel.

-

Eluent Modification: You must use a basic modifier.

-

Standard: DCM : MeOH : NH₄OH (90:9:1).

-

Alternative: DCM : MeOH : Triethylamine (95:4:1).

-

-

Azeotrope Warning: Phenpropylamines are oils with high boiling points, but they can co-distill with solvents if vacuum is too strong/hot.

-

Salt Formation (Recommended): Instead of column chromatography, convert the crude oil to the Hydrochloride salt .

-

Dissolve crude amine in Et₂O.

-

Add 2M HCl in Et₂O dropwise.

-

The white solid precipitates. Filter and recrystallize from EtOH/Et₂O. This removes non-basic impurities (unreacted nitrile/hydrocarbons).

-

Data Table: Expected Properties

| Property | Value (Approximate) | Notes |

|---|---|---|

| Appearance | Colorless to pale yellow oil | Darkens on air exposure (oxidation). |

| Boiling Point | ~140-150°C @ 10 mmHg | Extrapolated from phenethylamine analogs. |

| Basicity (pKa) | ~10.0 (Conjugate acid) | Typical for primary alkyl amines. |

| Storage | Under Argon, 4°C | Absorbs CO₂ from air (carbamate formation). |

References

-

Nitrile Hydrogenation Selectivity

-

Haddenham, D., et al. "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane."[4] The Journal of Organic Chemistry, 2009, 74(5), 1964-1970.

- Note: Discusses the mechanisms of selectivity and borane altern

-

- Hegedus, L. S. Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books.

- Work-up Optimization (Fieser Method): Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997. Context: Authoritative source on hydride workups to maximize yield.

-

Heck Reaction Conditions

-

Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000, 100(8), 3009-3066.

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 4. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane [organic-chemistry.org]

Technical Support Hub: Recrystallization of 3-(3-Ethoxyphenyl)propan-1-amine HCl

Ticket ID: #REC-3EPPA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Solvent Systems & Troubleshooting Oiling Out[1][2]

Introduction